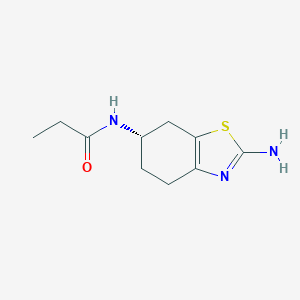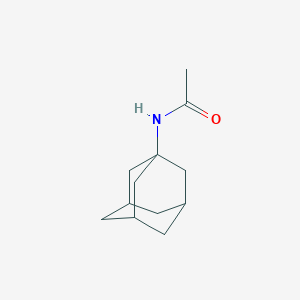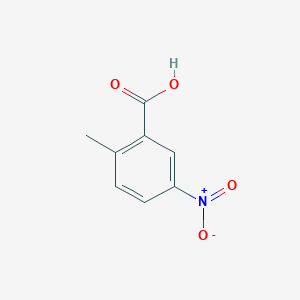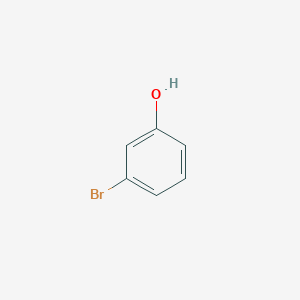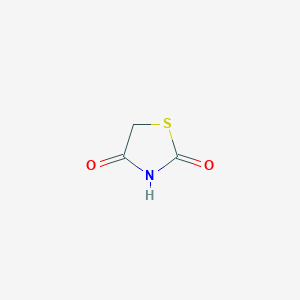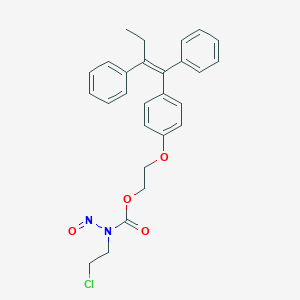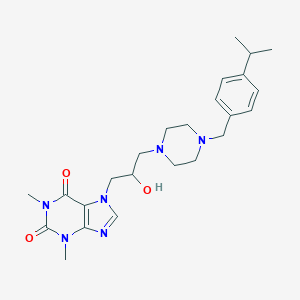![molecular formula C12H17ClN2O2 B021403 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 130049-80-8](/img/structure/B21403.png)
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives involves multiple steps, including the use of aliphatic/aromatic/heterocyclic amine derivatives. These compounds are characterized by various spectroscopic methods such as 1H-NMR and FTIR, ensuring their precise identification (Krishnamurthy et al., 2013).
Molecular Structure Analysis
The crystal structure of similar pyrimidine derivatives has been extensively studied, revealing that the pyrido[1,2-a]pyrimidine ring system tends to be planar. This planarity significantly influences the molecule's interactions and reactivity. For example, the crystal structure of a related molecule shows that the pyrimidine ring and adjacent groups exhibit a specific orientation that supports the formation of a three-dimensional network through weak intermolecular interactions (Jasinski et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of this compound class includes the formation of various derivatives through reactions with different substituents. For instance, Vilsmeier–Haack formylation of 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones has been shown to yield compounds with enhanced reactivity due to the introduction of formyl groups at strategic positions, impacting their subsequent chemical behavior (Horváth et al., 1983).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. X-ray diffraction studies, for instance, provide insights into the compound's crystalline structure, helping to predict its solubility and stability (Anthal et al., 2014).
Chemical Properties Analysis
The chemical properties are significantly influenced by the compound's structure. The presence of a methoxy group and a chloroethyl group impacts its reactivity and interaction with other molecules. Studies have shown that the introduction of specific substituents can lead to compounds with potential antibacterial activity, indicating a direct relationship between chemical structure and biological activity (Krishnamurthy et al., 2013).
Wissenschaftliche Forschungsanwendungen
Importance of Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives are extensively studied for their broad spectrum of biological activities, making them significant in medicinal and pharmaceutical industries. They are known for their anticancer, anti-inflammatory, antiviral, and antimicrobial properties, among others. For instance, substituted tetrahydropyrimidine derivatives have shown potential in vitro anti-inflammatory activity, suggesting their importance in designing new anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013). Furthermore, pyrimidine cores are explored for their antitumor activities, with various derivatives undergoing preclinical testing stages, highlighting their potential as antitumor drugs (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Synthetic Applications and Catalysis
In synthetic chemistry, pyrimidine derivatives are valuable for their versatility in reactions and transformations. The use of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds is a notable example, emphasizing the role of these compounds in developing lead molecules through broader catalytic applications (Parmar, Vala, & Patel, 2023). This demonstrates the significant synthetic utility of pyrimidine derivatives in creating complex molecular architectures.
Research on Antiplatelet and Antithrombotic Drugs
The synthesis and development of antiplatelet and antithrombotic drugs also involve pyrimidine derivatives, such as in the case of (S)-clopidogrel. Studies focus on devising facile synthetic approaches for such clinically significant drugs, highlighting the importance of pyrimidine scaffolds in pharmaceutical development (Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017).
Safety And Hazards
Zukünftige Richtungen
The compound has shown potential as an antibacterial agent . Compounds with substituted heterocyclic piperazine moiety showed good activity, and in particular, compound 6i showed two-fold better activity compared to the standard drug Streptomycin sulfate . This suggests potential future directions in exploring its antibacterial properties.
Eigenschaften
IUPAC Name |
3-(2-chloroethyl)-7-methoxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-8-10(5-6-13)12(16)15-7-9(17-2)3-4-11(15)14-8/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZFGKIIHMPPOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CC(CCC2=N1)OC)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593030 | |
| Record name | 3-(2-Chloroethyl)-7-methoxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
CAS RN |
130049-80-8 | |
| Record name | 3-(2-Chloroethyl)-7-methoxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



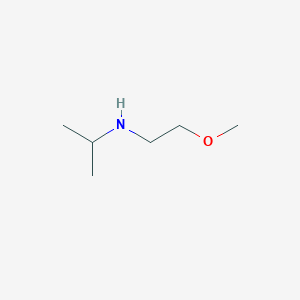
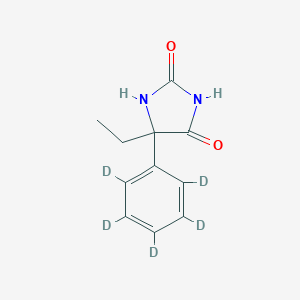
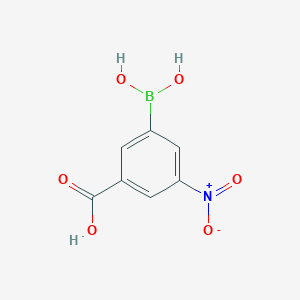
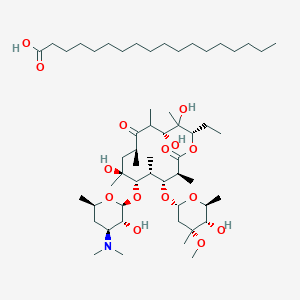
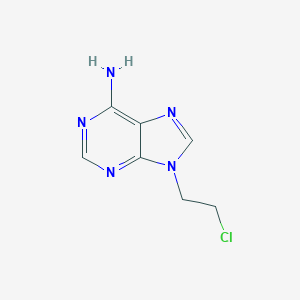
![4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine](/img/structure/B21335.png)
![4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine](/img/structure/B21336.png)
